2-Methyl-6-(phenylthio)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

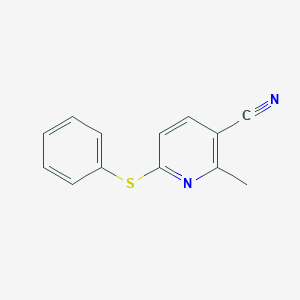

2-Methyl-6-(phenylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a phenylthio group at the 6-position, and a nitrile group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylthio)nicotinonitrile typically involves multicomponent reactions. One common method is the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(phenylthio)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinonitrile: The parent compound with a nitrile group at the 3-position of the pyridine ring.

2-Methyl-6-(phenylthio)pyridine: Similar structure but lacks the nitrile group.

6-Phenylthio-3-cyanopyridine: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-6-(phenylthio)nicotinonitrile is unique due to the combination of its substituents. The presence of the methyl group, phenylthio group, and nitrile group in specific positions on the pyridine ring imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biologische Aktivität

2-Methyl-6-(phenylthio)nicotinonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C12H10N2S

- Molecular Weight : 218.29 g/mol

- IUPAC Name : this compound

Structure

The compound features a pyridine ring substituted with a methyl group and a phenylthio group, contributing to its unique chemical reactivity and biological properties.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may influence cellular pathways by:

- Inhibiting Enzyme Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulating Receptor Activity : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A comparative analysis indicated that the compound exhibits significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 20.1 |

| A549 (Lung Cancer) | 12.8 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Study 1: Anticancer Potential

A study conducted on the effects of this compound on HeLa cells demonstrated that treatment resulted in increased apoptosis rates. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing:

- Increased Annexin V Binding : Indicating early apoptosis.

- Caspase Activation : Suggesting a mitochondrial pathway of apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in a model of neurodegeneration. Results indicated that this compound reduced oxidative stress markers and improved neuronal survival rates by:

- Decreasing Reactive Oxygen Species (ROS) levels.

- Enhancing Antioxidant Enzyme Activity .

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Neuroprotection : For conditions such as Alzheimer's disease, where oxidative stress plays a significant role.

Eigenschaften

Molekularformel |

C13H10N2S |

|---|---|

Molekulargewicht |

226.30 g/mol |

IUPAC-Name |

2-methyl-6-phenylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3 |

InChI-Schlüssel |

HPVVWHLVVIBXKS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.